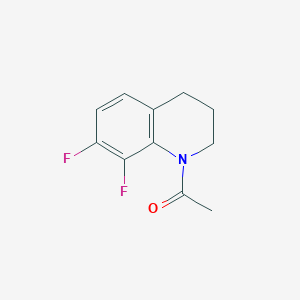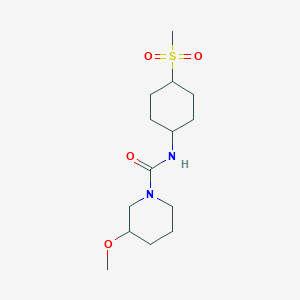
1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at positions 7 and 8 on the quinoline ring, exhibits unique chemical properties that make it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7,8-difluoroquinoline, which is achieved through the fluorination of quinoline derivatives.
Formation of 3,4-dihydro-2H-quinoline: The 7,8-difluoroquinoline undergoes hydrogenation to form 3,4-dihydro-2H-quinoline.
Acylation Reaction: The final step involves the acylation of 3,4-dihydro-2H-quinoline with ethanoyl chloride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of palladium or platinum catalysts for hydrogenation.
Solvents: Employment of solvents like dichloromethane or toluene to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-1,2-dione derivatives.
Reduction: Reduction reactions can convert it back to its dihydroquinoline form.
Substitution: The fluorine atoms on the quinoline ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Quinoline-1,2-dione derivatives.
Reduction Products: 3,4-dihydro-2H-quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
7,8-difluoroquinoline: A precursor in the synthesis of 1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone.
3,4-dihydro-2H-quinoline: An intermediate in the synthesis process.
Fluoroquinolones: A class of compounds with similar structural features and biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of fluorine atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(7,8-difluoro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-7(15)14-6-2-3-8-4-5-9(12)10(13)11(8)14/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXIGUIUJZMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-[4-(trifluoromethyl)phenoxy]pyridin-3-yl]oxane-3-carboxamide](/img/structure/B6915703.png)
![N-[2-[4-(difluoromethoxy)phenyl]propan-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B6915705.png)
![[1-(4-Fluorophenyl)triazol-4-yl]-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6915714.png)
![1-cyclopentyl-5-oxo-N-[3-(2-pyrrolidin-1-ylethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B6915732.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6915740.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide](/img/structure/B6915745.png)
![N-[(4-chlorophenyl)-cyclobutylmethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B6915750.png)

![4-[1-[(2-Fluorophenyl)methyl]indole-2-carbonyl]morpholine-3-carboxamide](/img/structure/B6915766.png)
![5-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6915774.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-[cyclopropyl(propan-2-yl)amino]acetamide](/img/structure/B6915791.png)
![2-Methyl-4-[(3-pyrrolidin-1-ylsulfonylpyrrolidin-1-yl)methyl]quinoline](/img/structure/B6915792.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-N-methyl-1-methylsulfonylpiperidin-4-amine](/img/structure/B6915800.png)
![1-[1-[(2-Phenoxyphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B6915809.png)
